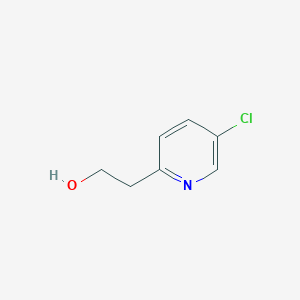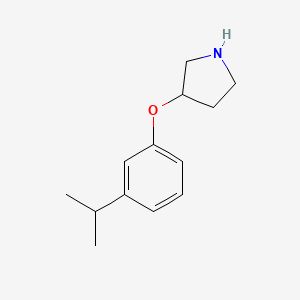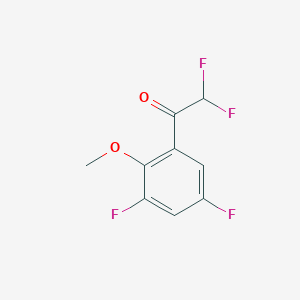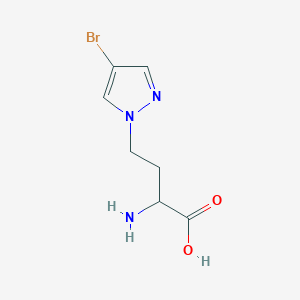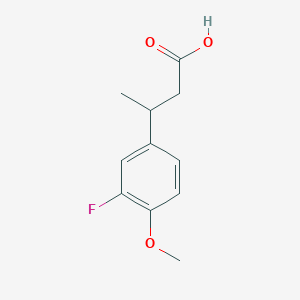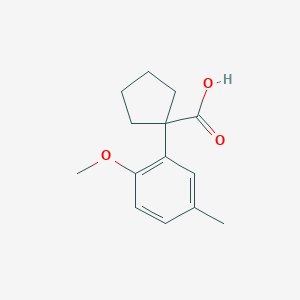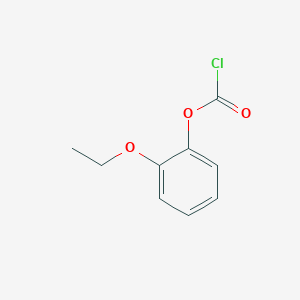
4-(1-Methyl-1h-indazol-3-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1h-indazol-3-yl)butanal is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological and pharmacological activities, which make it a valuable target for research in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-indazol-3-yl)butanal typically involves the formation of the indazole ring followed by the introduction of the butanal side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole core. Subsequent functionalization steps introduce the butanal group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1h-indazol-3-yl)butanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of halogenating agents, acids, or bases.
Major Products
Oxidation: 4-(1-Methyl-1h-indazol-3-yl)butanoic acid.
Reduction: 4-(1-Methyl-1h-indazol-3-yl)butanol.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1h-indazol-3-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1h-indazol-3-yl)butanal depends on its specific biological target. In general, indazole derivatives can interact with various enzymes and receptors in the body, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1h-indazole: A simpler indazole derivative without the butanal side chain.
4-(1-Methyl-1h-indazol-3-yl)butanoic acid: The oxidized form of 4-(1-Methyl-1h-indazol-3-yl)butanal.
4-(1-Methyl-1h-indazol-3-yl)butanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the indazole ring and the butanal side chain, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-(1-methylindazol-3-yl)butanal |
InChI |
InChI=1S/C12H14N2O/c1-14-12-8-3-2-6-10(12)11(13-14)7-4-5-9-15/h2-3,6,8-9H,4-5,7H2,1H3 |
Clave InChI |
XPSRGPCFKMXJPO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


